molecular formula C12H11N3O4 B1451444 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1177343-92-8

2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde

Cat. No.: B1451444
CAS No.: 1177343-92-8
M. Wt: 261.23 g/mol
InChI Key: JKMWXLCZCZDDID-UHFFFAOYSA-N
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Description

The compound “2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C12H11N3O4 . It has a molecular weight of 261.24 .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 261.24 , and it should be stored at a temperature between 28 C .

Scientific Research Applications

Overview

The scientific research applications of 2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde span various fields, including organic synthesis, medicinal chemistry, and material science. This compound, due to its unique structure, serves as a pivotal intermediate in the synthesis of complex molecules and materials with potential applications in drug development, catalysis, and polymer science.

Organic Synthesis and Catalysis

In the realm of organic synthesis, compounds like this compound are instrumental in the development of new synthetic routes and catalytic processes. For instance, the review by Gomaa & Ali (2020) highlights the versatility of pyrazoline derivatives as building blocks for generating heterocyclic compounds. These compounds find extensive applications in generating new materials and chemicals through catalytic processes, underlining the role of pyrazoline-based intermediates in enhancing synthetic efficiency and selectivity.

Pharmacological and Biological Applications

The pharmacological properties of pyrazoline derivatives, closely related to this compound, have been extensively explored. As detailed by Shaaban, Mayhoub, & Farag (2012), these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This diversity in biological activity is attributed to the structural adaptability of pyrazoline derivatives, making them valuable scaffolds in drug discovery and development.

Material Science

In material science, the structural features of pyrazoline derivatives, akin to this compound, offer promising avenues for the development of novel materials. The study on the polymerization of higher aldehydes by Kubisa, Neeld, Starr, & Vogl (1980) illustrates the potential of such compounds in generating polymers with unique properties. These materials could be pivotal in advancing technologies in coatings, adhesives, and biomedical devices.

Properties

IUPAC Name

2-[(5-methyl-3-nitropyrazol-1-yl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-9-6-12(15(17)18)13-14(9)8-19-11-5-3-2-4-10(11)7-16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMWXLCZCZDDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1COC2=CC=CC=C2C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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